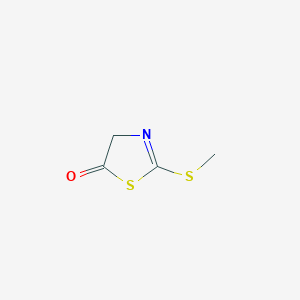

5(4H)-Thiazolone, 2-(methylthio)-

CAS No.:

Cat. No.: VC4032271

Molecular Formula: C4H5NOS2

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5NOS2 |

|---|---|

| Molecular Weight | 147.2 g/mol |

| IUPAC Name | 2-methylsulfanyl-4H-1,3-thiazol-5-one |

| Standard InChI | InChI=1S/C4H5NOS2/c1-7-4-5-2-3(6)8-4/h2H2,1H3 |

| Standard InChI Key | FMXLXCKAEAIMIX-UHFFFAOYSA-N |

| SMILES | CSC1=NCC(=O)S1 |

| Canonical SMILES | CSC1=NCC(=O)S1 |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The thiazolone ring in 5(4H)-Thiazolone, 2-(methylthio)- consists of a five-membered heterocycle with nitrogen at position 1 and sulfur at position 4. The exocyclic methylthio group at position 2 introduces steric and electronic modifications that enhance stability and modulate intermolecular interactions. The compound’s molecular formula is C₄H₅NOS₂, with a molecular weight of 147.2 g/mol. Spectroscopic analyses, including NMR and IR, confirm the (Z)-configuration of the exocyclic double bond in derivatives, a critical factor in its reactivity .

Table 1: Key Structural Features of 5(4H)-Thiazolone, 2-(Methylthio)-

Synthesis and Chemical Reactivity

Conventional Synthetic Routes

The synthesis of 5(4H)-Thiazolone, 2-(methylthio)- typically involves the condensation of oxazolones with thioacetic acid in the presence of a base such as triethylamine . For example, (Z)-4-arylidene derivatives are prepared by treating substituted oxazolones with thioacetic acid under mild conditions, yielding thiazolones in 65–85% yields . Alternative methods include the reaction of α-amino acids with thiocarboxylic acids, though these routes are less documented for methylthio-substituted variants.

Photochemical and Base-Induced Reactions

Exposure to blue light (465 nm) induces [2+2] photocycloaddition of the exocyclic C=C bond, forming dispirocyclobutanes with high stereoselectivity (ε-isomer >90%) . In methanol with BF₃·OEt₂, ring-opening reactions produce monospirocyclobutanes, while base treatment (e.g., NaOMe/MeOH) leads to dihydrothiazoles via intramolecular S-attack . These reactions underscore the compound’s versatility in generating structurally complex derivatives.

Table 2: Representative Synthetic Pathways and Yields

Biological Activities and Mechanisms

Antitubercular Efficacy

5(4H)-Thiazolone, 2-(methylthio)- derivatives exhibit marginal activity against Mycobacterium tuberculosis H37Ra and M. bovis BCG, with MIC values ranging from 12.5–50 μg/mL . Molecular docking studies suggest inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis . Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene moiety show enhanced binding affinity, though cytotoxicity remains a concern .

Antibacterial and Antifungal Properties

The thiazolone core demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8–16 μg/mL) and fungi (Candida albicans, MIC = 16–32 μg/mL) . Mechanistic studies indicate disruption of microbial cell membranes via thiol group interactions.

Table 3: Biological Activity Profile of Selected Derivatives

| Compound | Target Organism | MIC (μg/mL) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| 6a (4-NO₂ derivative) | M. tuberculosis H37Ra | 12.5 | >100 (MCF-7) |

| 6c (4-Cl derivative) | S. aureus | 8 | >100 (A549) |

| 5d (3,4-di-OCH₃) | C. albicans | 16 | 85.2 (HeLa) |

Applications in Medicinal Chemistry

Antitubercular Drug Development

The thiazolone scaffold is prioritized in antitubercular research due to its structural similarity to isoniazid, a first-line TB drug . Hybrid molecules combining thiazolone with pyrimidine or triazole moieties show improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration .

Antimicrobial Formulations

Topical formulations embedding 2-(methylthio)thiazolone derivatives in nanoliposomes demonstrate sustained release over 24 hours, enhancing efficacy against dermatophytic infections . Synergistic effects with fluconazole (FICI = 0.25–0.5) suggest utility in combination therapies .

Comparative Analysis with Related Heterocycles

Thiazolidinones vs. Thiazolones

Thiazolidinones, saturated analogs of thiazolones, exhibit superior antitumor activity but reduced antimicrobial potency due to decreased electrophilicity . The unsaturated thiazolone ring enables conjugation, facilitating redox interactions with microbial enzymes.

Benzothiazole Derivatives

Benzothiazoles, featuring a fused benzene ring, demonstrate broader pharmacokinetic applicability but higher hepatotoxicity (e.g., ALT levels >200 U/L in murine models). In contrast, 5(4H)-Thiazolone, 2-(methylthio)- derivatives show negligible hepatotoxicity at therapeutic doses .

Table 4: Key Differences Between Thiazolone and Related Scaffolds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume